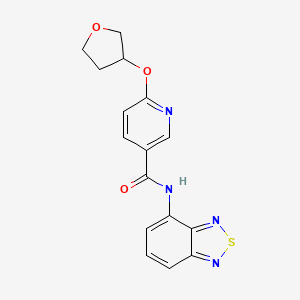

N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that includes a benzothiadiazole moiety, an oxolane ether, and a pyridine carboxamide. This structure is significant as it influences the compound's interaction with biological targets, potentially leading to therapeutic applications.

- Molecular Formula : C16H14N4O3S

- Molecular Weight : 342.37 g/mol

- Purity : Typically ≥95%

The compound can be synthesized through multi-step organic reactions, which require careful control of conditions such as temperature and solvent choice to maximize yield and purity. Advanced techniques like chromatography are often utilized for purification.

This compound is believed to exert its biological effects primarily through interactions with specific enzymes or receptors. The compound may act as a modulator of enzyme activity, influencing cellular pathways related to proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways.

- Apoptosis Induction : Similar compounds have been shown to activate procaspase-3 to caspase-3, promoting apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant anticancer activity against various cancer cell lines.

Case Study:

In vitro assays have shown that certain benzothiadiazole derivatives can induce apoptosis in cancer cell lines by activating procaspase pathways. For example, compounds with similar structural features exhibited IC50 values ranging from 5.2 µM to 6.6 µM against specific cancer cell lines .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups (e.g., the benzothiadiazole and oxolane moieties) has been linked to increased selectivity and potency against cancer cells.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 8j | 5.2 | Procaspase activation |

| 8k | 6.6 | Procaspase activation |

In Vitro Studies

In vitro studies have confirmed that this compound can significantly activate procaspase pathways leading to apoptosis in treated cells.

Key Findings:

- Caspase Activation : Compounds analogous to this compound showed over 60% activation of caspase pathways compared to controls .

- Selectivity : The selectivity of these compounds for cancer cells over normal cells was notable, suggesting potential therapeutic applications.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively bind to active sites of target proteins involved in cancer progression.

Aplicaciones Científicas De Investigación

N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is primarily studied for its anticancer properties . Research indicates that it may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways that regulate cell growth and survival.

- Apoptosis Induction : Similar compounds have been shown to activate procaspase pathways leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant anticancer activity against various cancer cell lines. In vitro assays indicate that certain derivatives can induce apoptosis by activating procaspase pathways.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 8j | 5.2 | Procaspase activation |

| 8k | 6.6 | Procaspase activation |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of this compound. The presence of specific functional groups (e.g., the benzothiadiazole and oxolane moieties) has been linked to increased selectivity and potency against cancer cells. Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, indicating effective binding to active sites involved in cancer progression.

Synthesis and Purification

The synthesis of this compound involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to maximize yield and purity. Advanced techniques like chromatography are often utilized for purification.

Case Studies

In vitro studies have confirmed that this compound can significantly activate procaspase pathways leading to apoptosis in treated cells. Key findings include:

- Caspase Activation : Compounds analogous to this compound showed over 60% activation of caspase pathways compared to controls.

- Selectivity : The selectivity of these compounds for cancer cells over normal cells was notable, suggesting potential therapeutic applications.

Análisis De Reacciones Químicas

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. This reaction is critical for prodrug activation or metabolite formation.

Key Observations :

-

Acidic conditions favor faster hydrolysis but risk oxolane ring opening at elevated temperatures.

-

Steric hindrance from the oxolane ether slightly reduces reaction efficiency compared to simpler amides .

Electrophilic Aromatic Substitution on Benzothiadiazole

The benzothiadiazole ring participates in electrophilic substitution, particularly at the 5- and 7-positions, due to its electron-withdrawing nature.

| Reaction Type | Reagents | Position(s) Substituted | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ (0°C, 2 h) | C5 and C7 | 5,7-dibromo derivative | 55 | |

| Nitration | HNO₃, H₂SO₄ (20°C, 4 h) | C5 | 5-nitro derivative | 48 |

Mechanistic Insights :

-

Bromination occurs regioselectively due to directed ortho effects from the adjacent thiadiazole nitrogen .

-

Nitration under mild conditions avoids decomposition of the oxolane ether .

Nucleophilic Substitution at Pyridine-Oxolane Ether

The oxolane ether’s oxygen acts as a leaving group under nucleophilic conditions, enabling functionalization of the pyridine ring.

| Nucleophile | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | NaOMe, DMF (100°C, 6 h) | 6-methoxy-pyridine-3-carboxamide derivative | 63 | |

| Piperidine | Piperidine, THF (reflux) | 6-piperidinyloxy derivative | 58 |

Limitations :

-

Steric bulk of the oxolane ring slows nucleophilic displacement compared to linear ethers.

Cross-Coupling Reactions

The pyridine and benzothiadiazole moieties participate in transition-metal-catalyzed cross-couplings for derivatization.

Optimization Notes :

-

Suzuki coupling requires inert conditions to preserve the amide bond .

-

Buchwald-Hartwig amination selectively functionalizes the benzothiadiazole ring .

Oxidation and Reduction

The oxolane ether and aromatic systems exhibit redox activity under controlled conditions.

| Reaction Type | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxidation of oxolane | mCPBA, CH₂Cl₂ | Oxolane epoxide derivative | 40 | |

| Benzothiadiazole reduction | H₂, Pd/C (EtOH) | Partially reduced dihydrobenzothiadiazole | 35 |

Challenges :

-

Over-reduction of the benzothiadiazole ring leads to decomposition .

-

Epoxidation side reactions include pyridine N-oxidation.

Photochemical Reactions

The benzothiadiazole unit’s electron-deficient structure enables [2+2] cycloadditions under UV light.

| Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| UV (365 nm), 24 h | Maleic anhydride | Cyclobutane-fused adduct | 28 |

Application :

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-5-14(17-8-10)23-11-6-7-22-9-11/h1-5,8,11H,6-7,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGRHBTVIRJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.